Cu-TMEDA catalyst
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Overview
Description
. This catalyst is a coordination complex of copper with N,N,N′,N′-tetramethylethylenediamine (TMEDA). It is widely used in various organic synthesis reactions due to its ability to facilitate a range of chemical transformations.
Scientific Research Applications
Cu-TMEDA catalyst has a wide range of applications in scientific research:
Chemistry: It is used in various organic synthesis reactions, including oxidative coupling, cycloaddition, and substitution reactions
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The catalyst is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
The primary targets of the Copper-Tetramethylethylenediamine (Cu-TMEDA) catalyst are various organic compounds, including alcohols, amides, and alkynes . The Cu-TMEDA catalyst plays a crucial role in facilitating chemical reactions involving these compounds, leading to the formation of new products .
Mode of Action
The this compound operates through a series of sequential reactions. For instance, in the aerobic oxidative acylation of amides with alcohols, the this compound first facilitates the aerobic oxidation of alcohols to aldehydes. The amides then undergo nucleophilic addition to the aldehydes, forming hemiamidal intermediates. Finally, the this compound aids in the aerobic oxidation of these intermediates to produce the corresponding imides .
Biochemical Pathways
The this compound affects several biochemical pathways. It is involved in asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes, oxidative N-arylation of imidazoles, oxidative coupling copolymerization, and tandem phosphorous-carbon bond formation-oxyfunctionalization reactions . These reactions lead to the formation of various structurally diverse compounds, which can have significant downstream effects in biochemical systems .
Pharmacokinetics
The catalyst’s effectiveness and efficiency in facilitating various reactions suggest that it may have high reactivity and stability under the appropriate conditions .
Result of Action
The action of the this compound results in the transformation of various organic compounds into new products. For example, it can facilitate the conversion of alcohols and amides into imides . This transformation involves the formation of intermediate compounds and the oxidation of certain groups within the reactants .
Action Environment
The efficacy and stability of the this compound can be influenced by various environmental factors. For instance, the catalyst’s activity can be affected by the presence of oxygen, as seen in the aerobic oxidative acylation of amides with alcohols . Additionally, the catalyst’s performance can be influenced by the nature of the reactants and the conditions under which the reaction takes place .
Future Directions
Cu-based catalysts, including Cu-TMEDA, have emerged as promising candidates for electrocatalytic CO2 reduction (ECR), particularly in producing multi-carbon products that hold substantial value in modern industries . The formation of multi-carbon products involves a range of transient intermediates, the behaviour of which critically influences the reaction pathway and product distribution .
Biochemical Analysis
Biochemical Properties
The Cu-TMEDA catalyst plays a significant role in biochemical reactions. It is known to catalyze asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes, oxidative N-arylation of imidazoles, oxidative coupling copolymerization, tandem phosphorous-carbon bond formation-oxyfunctionalization reactions, and benzylation and allylation of amides . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known that copper, one of the components of the this compound, plays a crucial role in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through several steps, including activation of allenoate by TMEDA, nucleophilic attack to 1-aza-1,3-diene, intramolecular cyclization, 1,3-hydrogen shift, hydrogen elimination by TMEDA, and desulfonation . It serves not only as a Lewis base to activate allenoate but also as a Brønsted acid/base to mediate the 1,3-hydrogen shift process, thus accelerating the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The Cu-TMEDA catalyst can be synthesized by reacting copper(II) chloride with N,N,N′,N′-tetramethylethylenediamine in the presence of a base. The reaction typically occurs in an aqueous or methanolic solution at room temperature .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: Cu-TMEDA catalyst is used in oxidative coupling reactions, such as the aerobic oxidative acylation of amides with alcohols to produce imides.
Substitution Reactions: It facilitates the Sandmeyer reaction, where aryldiazonium salts react with halides, cyanides, and thiocyanates to form corresponding aryl halides, nitriles, and thiocyanates.
Cycloaddition Reactions: It is employed in 1,3-dipolar cycloaddition reactions of pyrazolidinone-based dipoles to terminal alkynes.
Common Reagents and Conditions:
Reagents: Copper(II) chloride, N,N,N′,N′-tetramethylethylenediamine, various nucleophiles (e.g., halides, cyanides, thiocyanates), and oxidants (e.g., oxygen, tetrachloromethane).
Conditions: Reactions are typically carried out at room temperature in aqueous or methanolic solutions
Major Products:
Imides: From oxidative acylation of amides with alcohols.
Aryl Halides, Nitriles, and Thiocyanates: From Sandmeyer reactions.
Cycloaddition Products: From 1,3-dipolar cycloaddition reactions.
Comparison with Similar Compounds
- Copper(I) trifluoromethanesulfonate
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
- Copper(I) acetate
Comparison:
- Uniqueness: Cu-TMEDA catalyst is unique due to its ability to facilitate a wide range of reactions, including oxidative coupling, cycloaddition, and substitution reactions . The presence of the TMEDA ligand enhances the reactivity and stability of the copper center, making it more versatile compared to other copper-based catalysts .
- Similarities: Like other copper-based catalysts, this compound is used in various organic synthesis reactions and shares similar reaction conditions and reagents .
Properties
IUPAC Name |
chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKYYDFGPZSOZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2Cu2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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